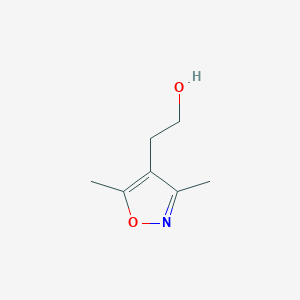

2-(3,5-Dimethylisoxazol-4-yl)ethanol

Description

BenchChem offers high-quality 2-(3,5-Dimethylisoxazol-4-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylisoxazol-4-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSACOUKYXVIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509253 | |

| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83467-34-9 | |

| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

Foreword: The Emergence of Substituted Isoxazoles in Modern Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary drug discovery.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry. Molecules incorporating this motif exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] This guide focuses on a specific, yet highly significant, derivative: 2-(3,5-Dimethylisoxazol-4-yl)ethanol. This compound serves not only as a versatile building block for more complex molecules but also as a key pharmacophore in its own right, particularly in the burgeoning field of epigenetic modulation. Herein, we provide a comprehensive technical overview intended for researchers, scientists, and drug development professionals, detailing its chemical properties, plausible synthetic routes, and its emerging role in the development of novel therapeutics.

Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of 2-(3,5-Dimethylisoxazol-4-yl)ethanol is critical for its application in synthesis and biological screening. The molecule consists of a 3,5-disubstituted isoxazole ring with an ethanol group at the 4-position. This structure imparts a balance of hydrophilicity (from the hydroxyl group) and moderate lipophilicity, influencing its solubility and pharmacokinetic profile.

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | [6] |

| CAS Number | 83467-34-9 | [6] |

| Molecular Formula | C₇H₁₁NO₂ | [6] |

| Molecular Weight | 141.17 g/mol | [6] |

| Physical State | Liquid | [6] |

| Canonical SMILES | CC1=NOC(C)=C1CCO | [6] |

| InChI Key | QVSACOUKYXVIGR-UHFFFAOYSA-N | [6] |

| Purity | Typically ≥95.0% | [6] |

Synthesis and Reactivity: A Strategic Approach

A logical synthetic pathway would begin with the synthesis of ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate, which can then be reduced to the target primary alcohol.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(3,5-Dimethylisoxazol-4-yl)ethanol.

Detailed Experimental Protocol (Hypothetical)

Step 3: Reduction of Ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate

-

Reaction Setup: To a solution of ethyl 2-(3,5-dimethylisoxazol-4-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) portion-wise. The use of a strong reducing agent like LiAlH₄ is often necessary for the complete reduction of esters to primary alcohols. A similar, milder reagent like sodium borohydride (NaBH₄) might also be effective, often requiring a co-solvent like methanol.[7]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ester.

-

Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess reducing agent and precipitating aluminum salts for easy filtration.

-

Extraction and Purification: Filter the resulting slurry and extract the filtrate with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final 2-(3,5-Dimethylisoxazol-4-yl)ethanol.

Applications in Drug Discovery: A Novel Acetyl-Lysine Mimic

The 3,5-dimethylisoxazole moiety has been identified as a novel and effective bioisostere for acetyl-lysine.[7] This discovery has profound implications, positioning derivatives like 2-(3,5-Dimethylisoxazol-4-yl)ethanol as key players in the field of epigenetics, specifically as inhibitors of bromodomains.

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, acting as "readers" of the epigenetic code.[7] The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are particularly important targets in oncology and inflammation.[8] By mimicking acetyl-lysine, 3,5-dimethylisoxazole-containing compounds can competitively inhibit the binding of BET bromodomains to chromatin, thereby modulating gene transcription.

Mechanism of Action: BET Inhibition

Caption: Mechanism of BET inhibition by an acetyl-lysine mimetic isoxazole.

Compounds based on the 3,5-dimethylisoxazole scaffold have shown potent inhibitory activity against BET family proteins, particularly BRD4.[7][8] This inhibition leads to the downregulation of key oncogenes like c-Myc, cell cycle arrest, and apoptosis in various cancer cell lines, making this class of compounds highly promising for cancer therapy.[8] The ethanol substituent on the 4-position of the isoxazole ring can serve as a handle for further derivatization to optimize potency, selectivity, and pharmacokinetic properties.

Analytical Methodologies and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanol. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals would include: two singlets for the two non-equivalent methyl groups on the isoxazole ring, a triplet for the methylene group adjacent to the hydroxyl, another triplet for the methylene group attached to the isoxazole ring, and a broad singlet for the hydroxyl proton (which may exchange with D₂O).

-

¹³C NMR: The carbon NMR would confirm the presence of seven distinct carbon atoms, including signals for the two methyl groups, two methylene carbons, and the three carbons of the isoxazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A strong, broad peak in the range of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol group. C-H stretching vibrations would appear around 2850-3000 cm⁻¹, and C-O stretching would be observed in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 141.17. Fragmentation patterns could provide further structural information.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 2-(3,5-Dimethylisoxazol-4-yl)ethanol.

-

Hazard Identification: The compound is classified as an irritant.[6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Avoid breathing vapors or mist.[12]

-

Keep away from sources of ignition, as it is a liquid alcohol and may be flammable.[9][10]

-

-

Storage:

Conclusion and Future Outlook

2-(3,5-Dimethylisoxazol-4-yl)ethanol is more than just a chemical intermediate; it is a strategically important molecule with direct relevance to modern therapeutic challenges. Its core 3,5-dimethylisoxazole structure serves as a potent acetyl-lysine mimetic, opening new avenues for the development of epigenetic modulators targeting bromodomains. The synthetic accessibility of this compound, combined with its favorable chemical properties and the functional handle provided by the ethanol group, makes it an invaluable tool for medicinal chemists. Further exploration of this scaffold is expected to yield novel drug candidates with enhanced potency, selectivity, and clinical utility in oncology and beyond.

References

-

Aruna, S., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. Available at: [Link]

-

Patel, R., et al. (2018). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 10(4), 114-120. Available at: [Link]

-

Banu, S., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(1), 1-20. Available at: [Link]

-

Jain, A., et al. (2019). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. International Journal of Advance Research, Ideas and Innovations in Technology, 5(3), 123-134. Available at: [Link]

-

Kocyigit, U. M., et al. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 41(4), 594-605. Available at: [Link]

-

Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. Available at: [Link]

-

Airgas. (2019). Safety Data Sheet: Ethanol. Available at: [Link]

-

Zhang, G., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. Available at: [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. ijariit.com [ijariit.com]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. airgas.com [airgas.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanol (CAS: 83467-34-9): A Core Scaffold in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 3,5-Dimethylisoxazole Moiety

The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its metabolic stability, ability to engage in a variety of non-covalent interactions, and its role as a versatile synthetic intermediate.[1][2] Among its various substituted forms, the 3,5-dimethylisoxazole scaffold has emerged as a particularly compelling pharmacophore. Its true value was prominently highlighted in its application as an acetyl-lysine (KAc) mimetic, a critical breakthrough in the development of inhibitors for bromodomain and extra-terminal domain (BET) family proteins.[3][4] These epigenetic readers are key regulators of gene transcription and have become significant targets in oncology and inflammation research. This guide provides a detailed technical overview of 2-(3,5-Dimethylisoxazol-4-yl)ethanol, a key building block that provides a strategic entry point for the synthesis of these next-generation therapeutics.

Physicochemical and Structural Characteristics

2-(3,5-Dimethylisoxazol-4-yl)ethanol is a substituted isoxazole characterized by a hydroxyethyl group at the 4-position of the 3,5-dimethylisoxazole ring. This seemingly simple structure is endowed with a unique combination of features that make it a valuable tool in drug design. The isoxazole core provides a rigid, planar scaffold, while the ethanol substituent introduces a flexible linker and a primary alcohol functionality, which is a versatile handle for further chemical elaboration.

| Property | Value | Source(s) |

| CAS Number | 83467-34-9 | |

| Molecular Formula | C₇H₁₁NO₂ | |

| Molecular Weight | 141.17 g/mol | |

| IUPAC Name | 2-(3,5-dimethylisoxazol-4-yl)ethanol | |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General observation for similar small molecules |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.[2] | Inferred from structural similarity to related compounds |

Synthesis and Purification: A Validated Approach

While a direct, peer-reviewed synthesis protocol for 2-(3,5-Dimethylisoxazol-4-yl)ethanol is not extensively documented, its preparation can be reliably achieved through a two-step sequence starting from commercially available precursors. This approach leverages well-established and high-yielding chemical transformations, ensuring both scalability and reproducibility.

Workflow for the Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol

Caption: Synthetic workflow for 2-(3,5-Dimethylisoxazol-4-yl)ethanol.

Experimental Protocol

Part A: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

This procedure is adapted from a reliable method for the hydrolysis of the corresponding ethyl ester.

Materials:

-

Ethyl 3,5-dimethyl-4-isoxazolecarboxylate

-

5 N Sodium Hydroxide (NaOH) solution

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

6 N Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

To a solution of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (1 equivalent) in a 1:1 mixture of THF and methanol, add 5 N aqueous NaOH (approximately 3-4 equivalents).

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the organic solvents under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2 with 6 N HCl.

-

A white precipitate of 3,5-dimethylisoxazole-4-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the product.

Part B: Reduction of 3,5-Dimethylisoxazole-4-carboxylic Acid to 2-(3,5-Dimethylisoxazol-4-yl)ethanol

This is a representative protocol based on the well-established use of lithium aluminum hydride (LAH) for the reduction of carboxylic acids to primary alcohols.[1][5][6][7]

Materials:

-

3,5-Dimethylisoxazole-4-carboxylic Acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3,5-dimethylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by saturated aqueous Na₂SO₄ solution.

-

A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3,5-Dimethylisoxazol-4-yl)ethanol.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the isoxazole ring (singlets, ~2.2-2.5 ppm), a triplet for the methylene group adjacent to the hydroxyl group (~3.7-3.9 ppm), a triplet for the methylene group attached to the isoxazole ring (~2.6-2.8 ppm), and a broad singlet for the hydroxyl proton (variable chemical shift, exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display signals for the two methyl carbons (~10-15 ppm), the two methylene carbons (~30 and ~60 ppm), and the three carbons of the isoxazole ring, with the C=N and C-O carbons resonating at lower field (~160-170 ppm) and the substituted ring carbon at a higher field.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 142.08.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol. Other key signals will include C-H stretching vibrations around 2850-3000 cm⁻¹ and characteristic absorptions for the C=N and C-O bonds of the isoxazole ring in the fingerprint region.

Applications in Drug Discovery: A Key Building Block for BET Bromodomain Inhibitors

The primary and most significant application of 2-(3,5-Dimethylisoxazol-4-yl)ethanol and its derivatives is in the development of potent and selective inhibitors of the BET family of bromodomains, particularly BRD4.[6][8] The 3,5-dimethylisoxazole moiety has been identified as an effective bioisostere for acetylated lysine, enabling it to bind to the KAc recognition pocket of bromodomains.[3][4]

Mechanism of Action and Significance

Caption: Mechanism of action of BET inhibitors derived from the 3,5-dimethylisoxazole scaffold.

BET proteins, through their bromodomains, recognize and bind to acetylated lysine residues on histone tails, a key step in the transcriptional activation of genes, including critical oncogenes like c-Myc.[6] By mimicking the acetylated lysine, inhibitors containing the 3,5-dimethylisoxazole scaffold competitively block this interaction. This leads to the downregulation of oncogene expression, resulting in cell cycle arrest and apoptosis in cancer cells.[8]

Structure-Activity Relationship (SAR) and Lead Optimization

The 2-(3,5-Dimethylisoxazol-4-yl)ethanol core serves as a versatile starting point for SAR studies. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions to introduce a wide variety of substituents. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting BET inhibitors.

Several studies have demonstrated the successful use of this scaffold to develop highly potent BRD4 inhibitors with IC₅₀ values in the low nanomolar range.[6][8] For instance, derivatives of 3,5-dimethylisoxazole have shown robust anti-proliferative activity in various cancer cell lines, including those for acute myeloid leukemia and breast cancer.[6]

Table of Biological Activity for Representative 3,5-Dimethylisoxazole Derivatives:

| Compound Class | Target | IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) | Reference(s) |

| Dihydroquinazolinone derivative | BRD4(1) | 27.0 | HL-60 | 0.120 | [6] |

| Dihydroquinazolinone derivative | BRD4(2) | 180 | MV4-11 | 0.09 | [6] |

| Triazolopyridazine derivative | BRD4(BD1) | 3.0 | U266 | 2.1 | [8] |

Safety and Handling

As with all laboratory chemicals, 2-(3,5-Dimethylisoxazol-4-yl)ethanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion and Future Perspectives

2-(3,5-Dimethylisoxazol-4-yl)ethanol is more than just a chemical intermediate; it is a strategically important building block in the rational design of targeted therapeutics. Its role as a validated acetyl-lysine mimetic has cemented the importance of the 3,5-dimethylisoxazole scaffold in the development of BET bromodomain inhibitors. The synthetic accessibility and the versatile chemical handle provided by the ethanol substituent make it an invaluable tool for medicinal chemists. As research into epigenetic modulation continues to expand, the demand for and applications of this and related isoxazole derivatives are poised to grow, offering new avenues for the treatment of cancer and other diseases.

References

- Hewings, D. S., Fedorov, O., Filippakopoulos, P., Martin, S., Picaud, S., Tumber, A., ... & Conway, S. J. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of medicinal chemistry, 56(9), 3217-3227.

- Hewings, D. S., Fedorov, O., Filippakopoulos, P., Martin, S., Picaud, S., Tumber, A., ... & Conway, S. J. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands.

- Hewings, D. S., Rooney, T. P., Jennings, L. E., Hay, D. A., Schofield, C. J., Brennan, P. E., ... & Conway, S. J. (2011). 3, 5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of medicinal chemistry, 54(19), 6761-6770.

- Zhang, G., Liu, Z., Wang, S., Zhang, Y., Wang, L., Zhang, H., & Zhou, J. (2021). Discovery of 3, 5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & medicinal chemistry, 39, 116133.

-

University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.

- Wang, L., Wu, J., Sun, T., Li, Y., Wang, J., Zhang, H., & Zhou, J. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3, 5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), 1800083.

-

OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Retrieved from [Link]

-

Hunt, I. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). A NOVEL, IMPROVED AND EFFICIENT PROCESS FOR THE PREPARATION OF SELEXIPAG. Technical Disclosure Commons. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. tdcommons.org [tdcommons.org]

- 3. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. Synthesis of Fused Isoxazoles: A Comprehensive Review | MDPI [mdpi.com]

A Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanol: Physicochemical Properties and Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-(3,5-Dimethylisoxazol-4-yl)ethanol, a substituted isoxazole derivative, represents a key intermediate with significant potential in the construction of complex bioactive molecules. This technical guide provides an in-depth analysis of the fundamental physicochemical characteristics of 2-(3,5-Dimethylisoxazol-4-yl)ethanol, with a primary focus on its molecular weight, and explores its applications in contemporary research, particularly in the development of targeted therapeutics.

Core Molecular Attributes

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This section delineates the key identifiers and structural properties of 2-(3,5-Dimethylisoxazol-4-yl)ethanol.

Molecular Formula and Weight

The empirical formula for 2-(3,5-Dimethylisoxazol-4-yl)ethanol is C₇H₁₁NO₂ . Based on this composition, the calculated molecular weight is 141.17 g/mol [1]. Several chemical suppliers corroborate this value, occasionally rounding it to 141 g/mol [2].

Chemical Structure and Nomenclature

The structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanol consists of a central 3,5-dimethylisoxazole ring substituted at the 4-position with an ethanol group.

Systematic IUPAC Name: 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol[3]

Common Synonyms:

-

2-(3,5-Dimethylisoxazol-4-yl)ethanol

-

3,5-Dimethyl-4-(2-hydroxyethyl)isoxazole

Key Identifiers:

The structural arrangement of this molecule, featuring both a heterocyclic aromatic ring and a primary alcohol functional group, imparts a unique combination of properties that are highly valuable in synthetic organic chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is essential for its effective application in research and development.

| Property | Value | Source(s) |

| Molecular Weight | 141.17 g/mol | [1] |

| Molecular Formula | C₇H₁₁NO₂ | [2][3] |

| Physical Form | Liquid | [2] |

| Purity | ≥95% | [2][3] |

| LogP | -0.48 | [2] |

| Rotatable Bonds | 2 | [2] |

| Canonical SMILES | CC1=NOC(C)=C1CCO | [3] |

| InChI | InChI=1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3 | [3] |

Spectroscopic Characterization Workflow

The structural elucidation of 2-(3,5-Dimethylisoxazol-4-yl)ethanol, like any organic compound, relies on a suite of spectroscopic techniques. The following workflow outlines the standard analytical procedures for its characterization.

Caption: Workflow for the synthesis and analytical validation of 2-(3,5-Dimethylisoxazol-4-yl)ethanol.

Applications in Drug Discovery and Organic Synthesis

The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The presence of the ethanol side chain in 2-(3,5-Dimethylisoxazol-4-yl)ethanol provides a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.

Role as a Synthetic Intermediate:

Research has demonstrated the utility of 3,5-dimethylisoxazole derivatives in the development of potent inhibitors for various biological targets. For instance, derivatives of this scaffold have been designed and synthesized as inhibitors of BRD4, a protein implicated in cancer proliferation[4]. The ethanol group on 2-(3,5-Dimethylisoxazol-4-yl)ethanol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, enabling its incorporation into larger, more complex molecular architectures.

The logical progression of utilizing this building block in a drug discovery context is illustrated below.

Caption: Synthetic pathway from a building block to a biologically active lead compound.

Conclusion

2-(3,5-Dimethylisoxazol-4-yl)ethanol is a well-characterized chemical compound with a definitive molecular weight of 141.17 g/mol . Its structural features, particularly the reactive ethanol group appended to the stable 3,5-dimethylisoxazole core, make it a valuable and versatile building block in the field of organic synthesis. For researchers and drug development professionals, this compound offers a reliable starting point for the construction of novel molecules with potential therapeutic applications, as evidenced by its use in the synthesis of targeted protein inhibitors. A comprehensive understanding of its physicochemical properties is the first and most critical step in harnessing its full synthetic potential.

References

- Wang, Y., et al. (2018). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Medicinal Chemistry Letters.

- Kowalska, A., et al. (2019). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry.

- Li, Y., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie.

- Sajjad, A., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

-

PubChem. (n.d.). 2-[N-ethyl-4-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)anilino]ethanol. Retrieved from [Link]

-

Request PDF. (n.d.). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. Retrieved from [Link]

-

PubMed. (2021). Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. Retrieved from [Link]

-

PubMed. (2024). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. Retrieved from [Link]

-

PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][5]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Retrieved from [Link]

Sources

- 1. 2-(3,5-dimethylisoxazol-4-yl)ethanol | 83467-34-9 [sigmaaldrich.com]

- 2. Hit2Lead | 2-(3,5-dimethylisoxazol-4-yl)ethanol | CAS# 83467-34-9 | MFCD00459761 | BB-4016587 [hit2lead.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol

Foreword: The Strategic Importance of the Isoxazole Scaffold

The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance their metabolic stability, binding affinity, and overall efficacy.[1][2][3][4] The title compound, 2-(3,5-Dimethylisoxazol-4-yl)ethanol, represents a valuable building block, providing a reactive hydroxyl group for further synthetic elaboration. This guide offers a comprehensive, field-proven pathway for the synthesis of this key intermediate, starting from a commercially available precursor. Our focus is not merely on the procedural steps but on the underlying chemical principles and the practical considerations essential for a successful and reproducible synthesis.

Rational Design of the Synthetic Pathway

The most direct and efficient route to 2-(3,5-Dimethylisoxazol-4-yl)ethanol involves the reduction of a carbonyl group at the 4-position of the 3,5-dimethylisoxazole ring. The logical and readily accessible starting material for this transformation is 3,5-Dimethylisoxazole-4-carboxylic acid or its corresponding ethyl ester. The overarching strategy, therefore, is a two-step process: the saponification of the commercially available ethyl ester to the carboxylic acid, followed by the reduction of the carboxylic acid to the primary alcohol.

This pathway is advantageous due to the high yields typically associated with both saponification and lithium aluminum hydride reductions, as well as the straightforward purification of the intermediates and the final product.

Visualizing the Synthesis Workflow

Caption: Synthetic pathway from the ethyl ester to the target alcohol.

Experimental Protocols

PART 1: Saponification of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

This procedure is adapted from established methods for the hydrolysis of isoxazole esters.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 3,5-dimethylisoxazole-4-carboxylate | 169.18 | 10.0 g | 59.1 |

| Sodium Hydroxide (NaOH) | 40.00 | 3.55 g | 88.7 |

| Tetrahydrofuran (THF) | - | 34 mL | - |

| Methanol (MeOH) | - | 34 mL | - |

| Deionized Water | - | As needed | - |

| 6 M Hydrochloric Acid (HCl) | - | As needed | - |

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (59.1 mmol) of ethyl 3,5-dimethylisoxazole-4-carboxylate in a mixture of 34 mL of THF and 34 mL of methanol.

-

Addition of Base: Prepare a solution of 3.55 g (88.7 mmol) of NaOH in 36 mL of deionized water. Add the aqueous NaOH solution to the stirred solution of the ester at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes), observing the disappearance of the starting ester spot.

-

Workup and Isolation:

-

Upon completion, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 6 M HCl. A white precipitate will form.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Dry the collected solid under vacuum to a constant weight to yield 3,5-dimethylisoxazole-4-carboxylic acid. An expected yield of over 90% is typical for this reaction.

-

PART 2: Reduction of 3,5-Dimethylisoxazole-4-carboxylic Acid

This protocol is based on standard procedures for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).[5][6][7][8][9][10][11]

!!! SAFETY PRECAUTIONS !!!

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

-

Ensure all glassware is thoroughly oven-dried before use.

-

Personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

-

The quenching procedure must be performed slowly and cautiously behind a blast shield.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3,5-Dimethylisoxazole-4-carboxylic acid | 141.12 | 5.0 g | 35.4 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.0 g | 52.7 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Deionized Water | - | ~2 mL | - |

| 15% Aqueous Sodium Hydroxide (NaOH) | - | ~2 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

| Diethyl Ether | - | As needed | - |

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Assemble a 500 mL three-necked, oven-dried, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a reflux condenser. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Preparation of LiAlH₄ Suspension: In the reaction flask, carefully add 2.0 g (52.7 mmol) of LiAlH₄ powder followed by 75 mL of anhydrous THF. Stir the resulting suspension.

-

Preparation of Carboxylic Acid Solution: Dissolve 5.0 g (35.4 mmol) of the dried 3,5-dimethylisoxazole-4-carboxylic acid in 75 mL of anhydrous THF in the dropping funnel.

-

Addition and Reaction: Cool the LiAlH₄ suspension to 0°C using an ice bath. Add the carboxylic acid solution dropwise from the dropping funnel to the stirred suspension over a period of 30-45 minutes. Control the addition rate to maintain the internal temperature below 10°C. (Note: Vigorous hydrogen gas evolution will occur initially). After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

-

Reaction Quenching (Fieser Workup):

-

Cool the reaction mixture back down to 0°C with an ice bath.

-

EXTREME CAUTION: Slowly and dropwise, add 2 mL of deionized water to quench the excess LiAlH₄. (Initial vigorous gas evolution is expected).

-

Next, add 2 mL of 15% aqueous NaOH solution dropwise.

-

Finally, add 6 mL of deionized water dropwise.

-

Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.

-

-

Isolation and Purification:

-

Add a small amount of anhydrous magnesium sulfate to the mixture to aid in the removal of residual water and stir for another 15 minutes.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with several portions of diethyl ether or THF.

-

Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude 2-(3,5-dimethylisoxazol-4-yl)ethanol as an oil or low-melting solid.

-

If necessary, the product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Predicted Product Characterization

While a definitive experimental spectrum for the title compound was not found in the cited literature, the following 1H and 13C NMR chemical shifts can be predicted based on the analysis of similar isoxazole structures and standard chemical shift principles.

| Data Type | Predicted Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃) | ~ 3.75 (t, 2H, -CH₂OH), ~ 2.65 (t, 2H, -isoxazole-CH₂-), ~ 2.40 (s, 3H, isoxazole-CH₃), ~ 2.25 (s, 3H, isoxazole-CH₃), ~ 1.5-2.0 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | ~ 168.0 (isoxazole C5), ~ 159.0 (isoxazole C3), ~ 110.0 (isoxazole C4), ~ 61.0 (-CH₂OH), ~ 28.0 (-isoxazole-CH₂-), ~ 12.0 (isoxazole-CH₃), ~ 10.0 (isoxazole-CH₃) |

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 2-(3,5-Dimethylisoxazol-4-yl)ethanol. By leveraging a common and inexpensive starting material and employing a powerful and well-understood reduction reaction, this key building block can be accessed in high yield. Adherence to the described protocols, particularly the safety precautions for handling lithium aluminum hydride, is paramount for a successful outcome. This guide empowers researchers and drug development professionals with the practical knowledge to synthesize this valuable intermediate for their ongoing discovery efforts.

References

- Bhatt, A., et al. (2019). Synthesis of 4-(substituted-1H-pyrazol-4-yl) methylene)-3-isopropylisoxazol-5(4H)-ones via a one-pot, three-component reaction. Published work.

- Brahma, S., & Ray, J. K. (2008). A novel synthesis of isoxazoles from 2-formyl azirines. Tetrahedron Letters, 49(36), 5343-5345.

- Burkhard, J. A., et al. (2011). A new synthesis of 3-substituted isoxazole-4-carbaldehydes. Synlett, 2011(12), 1735-1738.

- Dou, G., et al. (2013). An environmentally benign procedure for the synthesis of 5-arylisoxazole derivatives.

-

Dickman, D. A., et al. (n.d.). Reduction of L-Valine to L-Valinol. Organic Syntheses. Available at: [Link]

-

Frontier, A. (2026). Workup for Aluminum Hydride Reductions. University of Rochester, Department of Chemistry. Available at: [Link]

-

Chemguide. (n.d.). Reduction of carboxylic acids. Available at: [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

- Harigae, R., et al. (2014). A highly regioselective one-pot synthesis of 3,5-disubstituted isoxazoles. Tetrahedron, 70(36), 6299-6304.

- Huang, G., et al. (2014). Ultrasound-assisted, catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles. Ultrasonics Sonochemistry, 21(5), 1775-1778.

-

Reagent Guide: Lithium Aluminum Hydride (LAH). Common Organic Chemistry. Available at: [Link]

- Kesornpun, C., et al. (2016). Cycloaddition of nitrile oxides with alkynes in aqueous solutions under acidic conditions. RSC Advances, 6(62), 57071-57077.

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Available at: [Link]

- Martins, M. A. P., et al. (2000). Synthesis of 5-carboxyisoxazoles from β-alkoxyvinyl trichloromethyl ketones. Synthesis, 2000(12), 1739-1742.

-

Química Orgánica. (n.d.). Reduction of carboxylic acids to alcohols. Available at: [Link]

- Saleh, N. M., et al. (2009).

- Song, L., et al. (2005). One-pot synthesis of 1-[(5-methylisoxazol-3-yl)amino]-1-(2- or 4-fluorophenyl)methanephosphonate derivatives under ultrasound irradiation.

- Trogu, E., et al. (2015). Synthesis of 3,5-disubstituted isoxazoles using ionic liquids. Tetrahedron Letters, 56(1), 187-190.

- Valizadeh, H., et al. (2013). An environment-friendly synthesis for 3,5-disubstituted isoxazoles using ionic liquids. Journal of the Iranian Chemical Society, 10(6), 1163-1167.

- Wang, X., et al. (2008). A novel synthesis of substituted isoxazoles from cyclopropyl oximes. Organic Letters, 10(15), 3243-3246.

- Willy, B., et al. (2008). Dielectric heating assisted synthesis of 3,4,5-substituted isoxazoles. Synlett, 2008(12), 1812-1814.

- Zhang, Y., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800091.

Sources

- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 7. idc-online.com [idc-online.com]

- 8. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide: 2-(3,5-Dimethylisoxazol-4-yl)ethanol

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, providing in-depth information on 2-(3,5-Dimethylisoxazol-4-yl)ethanol. The document details its chemical identity, physicochemical properties, synthesis, and critical role as a molecular scaffold in modern drug discovery, particularly in the development of epigenetic modulators.

2-(3,5-Dimethylisoxazol-4-yl)ethanol is a heterocyclic compound featuring a substituted isoxazole ring, a scaffold of significant interest in medicinal chemistry. Its formal IUPAC name is 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol.[1] The molecule's structure combines a stable, electron-rich aromatic system with a flexible hydroxyethyl side chain, conferring specific properties that are advantageous for molecular recognition in biological systems.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | [1] |

| Common Name | 2-(3,5-Dimethylisoxazol-4-yl)ethanol | |

| CAS Number | 83467-34-9 | [1][2][3] |

| Molecular Formula | C₇H₁₁NO₂ | [1][3] |

| Molecular Weight | 141.17 g/mol | [1] |

| Canonical SMILES | CC1=NOC(C)=C1CCO | [1] |

| InChI Key | QVSACOUKYXVIGR-UHFFFAOYSA-N | [1][2] |

| Physical State | Liquid | [1][3] |

| Purity | Typically ≥95% | [1][3] |

| LogP | -0.48 | [3] |

| Rotatable Bonds | 2 |[3] |

Spectroscopic Profile

While specific spectra are dependent on experimental conditions, the structural features of 2-(3,5-Dimethylisoxazol-4-yl)ethanol give rise to a predictable spectroscopic profile. This analysis is crucial for reaction monitoring during synthesis and for structural confirmation of the final product.

Table 2: Expected Spectroscopic Characteristics

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| ¹H NMR | Methyl Protons (CH ₃) | δ ≈ 2.2-2.5 ppm (s, 6H) | Two magnetically equivalent methyl groups on the isoxazole ring. |

| Methylene Protons (-CH ₂-CH₂OH) | δ ≈ 2.7-2.9 ppm (t, 2H) | Methylene group adjacent to the isoxazole ring, split by the neighboring CH₂. | |

| Methylene Protons (-CH₂-CH ₂OH) | δ ≈ 3.7-3.9 ppm (t, 2H) | Methylene group adjacent to the hydroxyl group, deshielded by oxygen and split by the neighboring CH₂. | |

| Hydroxyl Proton (-OH ) | δ ≈ 1.5-3.0 ppm (br s, 1H) | Broad singlet, chemical shift is variable and dependent on concentration and solvent. | |

| ¹³C NMR | Methyl Carbons (C H₃) | δ ≈ 10-15 ppm | Two equivalent methyl carbons on the isoxazole ring. |

| Methylene Carbons (-C H₂- and -C H₂OH) | δ ≈ 25-30 ppm and 60-65 ppm | Aliphatic carbons of the ethyl chain, with the carbon bonded to oxygen being significantly downfield. | |

| Isoxazole Ring Carbons | δ ≈ 110-170 ppm | Aromatic carbons of the heterocyclic ring. | |

| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic broad absorption for the hydroxyl group due to hydrogen bonding. |

| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | Aliphatic C-H bonds in the methyl and ethyl groups. |

| | C=N Stretch | 1600-1650 cm⁻¹ | Carbon-nitrogen double bond within the isoxazole ring. |

Synthesis and Purification Workflow

The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol is typically achieved through the reduction of a corresponding carboxylic acid or ester derivative, such as ethyl (3,5-dimethylisoxazol-4-yl)acetate. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a standard and effective methodology for this transformation.

Experimental Protocol: Reduction of Ethyl (3,5-dimethylisoxazol-4-yl)acetate

This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting ester and the appearance of the more polar alcohol product.

-

Reaction Setup: A dry, round-bottomed flask is charged with lithium aluminum hydride (1.5 eq.) under an inert nitrogen atmosphere. Anhydrous tetrahydrofuran (THF) is added to create a suspension.

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of ethyl (3,5-dimethylisoxazol-4-yl)acetate (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).

-

Quenching: Upon completion, the reaction is carefully quenched by slowly adding water dropwise at 0 °C, followed by a 15% aqueous solution of sodium hydroxide and then more water, until a granular precipitate forms. This procedure is crucial for safely neutralizing the excess LiAlH₄ and simplifying filtration.

-

Work-up and Extraction: The resulting slurry is filtered through a pad of celite, and the solid is washed thoroughly with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 2-(3,5-Dimethylisoxazol-4-yl)ethanol as a pure liquid.

Caption: Synthetic workflow for 2-(3,5-Dimethylisoxazol-4-yl)ethanol.

Application in Drug Discovery: An Acetyl-Lysine Mimetic

The 3,5-dimethylisoxazole core is a privileged scaffold in medicinal chemistry, primarily for its role as a bioisostere of acetyl-lysine (KAc). This mimicry is fundamental to its application in targeting bromodomains, which are epigenetic "reader" proteins that specifically recognize and bind to acetylated lysine residues on histone tails.

Mechanism of Bromodomain Inhibition

The interaction between a bromodomain and its native acetyl-lysine ligand is anchored by a critical hydrogen bond formed between the carbonyl oxygen of the acetyl group and the side-chain nitrogen of a highly conserved asparagine residue within the binding pocket.[4] The 3,5-dimethylisoxazole moiety effectively mimics this interaction. The nitrogen atom of the isoxazole ring acts as a hydrogen bond acceptor, engaging the conserved asparagine in a manner analogous to the acetyl-lysine carbonyl.[4]

This bioisosteric replacement is a cornerstone of rational drug design, allowing for the development of small molecule inhibitors with improved drug-like properties (e.g., metabolic stability, cell permeability) compared to peptide-based ligands. The 2-(3,5-Dimethylisoxazol-4-yl)ethanol molecule, therefore, serves as a valuable fragment and building block for elaborating more complex and potent bromodomain inhibitors, particularly for targets like BRD4, which are implicated in cancer and inflammatory diseases.[5]

Caption: Bioisosteric mimicry of acetyl-lysine by the 3,5-dimethylisoxazole scaffold.

Safety and Handling

As a laboratory chemical, 2-(3,5-Dimethylisoxazol-4-yl)ethanol requires careful handling. It is classified with the GHS07 pictogram, indicating that it can be harmful or an irritant.[1]

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

2-(3,5-Dimethylisoxazol-4-yl)ethanol is more than a simple chemical intermediate; it is a strategically important building block for the development of sophisticated therapeutic agents. Its defining feature—the ability of its 3,5-dimethylisoxazole core to act as a robust acetyl-lysine bioisostere—positions it at the forefront of research into epigenetic modulation. For scientists and researchers in drug discovery, this compound offers a validated starting point for fragment-based design and lead optimization campaigns targeting bromodomains and other acetyl-lysine binding proteins, holding significant promise for future therapeutic innovations.

References

-

CID 95506579 | C17H22N4S. PubChem - NIH. [Link]

-

3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC - NIH. [Link]

-

Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC - NIH. [Link]

-

Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem.com. [Link]

-

Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. PubMed. [Link]

-

Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. PubMed. [Link]

-

Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][3][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed. [Link]

- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemSynthesis. [Link]

- Intermediates for the preparation of omeprazole.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-(3,5-dimethylisoxazol-4-yl)ethanol | 83467-34-9 [sigmaaldrich.com]

- 3. Hit2Lead | 2-(3,5-dimethylisoxazol-4-yl)ethanol | CAS# 83467-34-9 | MFCD00459761 | BB-4016587 [hit2lead.com]

- 4. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 157170-95-1|2-(3-Methoxy-4-methylisoxazol-5-yl)ethanol|BLD Pharm [bldpharm.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(3,5-Dimethylisoxazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of the heterocyclic compound, 2-(3,5-Dimethylisoxazol-4-yl)ethanol. As a molecule of interest in medicinal chemistry and materials science, a definitive understanding of its structure is paramount for predicting its reactivity, biological activity, and for ensuring quality control in its synthesis.[1][2] This guide moves beyond a simple recitation of techniques, delving into the strategic application of modern spectroscopic methods to piece together the molecular puzzle.

Introduction: The Significance of Structural Certainty

The isoxazole moiety is a privileged scaffold in drug discovery, appearing in a range of therapeutic agents.[1][3] The specific arrangement of substituents on the isoxazole ring, such as in 2-(3,5-Dimethylisoxazol-4-yl)ethanol, dictates its three-dimensional shape, polarity, and potential for intermolecular interactions. Consequently, unambiguous confirmation of its chemical structure is a critical first step in any research and development endeavor. This guide will detail a multi-pronged analytical approach, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve a high-confidence structural assignment.

The Analytical Workflow: A Symphony of Spectroscopies

The elucidation of a chemical structure is rarely accomplished with a single technique. Instead, it relies on the convergence of evidence from multiple, complementary analytical methods. Each technique provides a unique piece of information, and together they create a detailed molecular portrait.

Caption: A typical workflow for small molecule structure elucidation.

Mass Spectrometry (MS): The Molecular Weigh-In and Fragmentation Clues

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and insights into its substructures through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of 2-(3,5-Dimethylisoxazol-4-yl)ethanol in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M+•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Interpretation:

For 2-(3,5-Dimethylisoxazol-4-yl)ethanol (C7H11NO2), the molecular weight is 141.15 g/mol .[4] The mass spectrum is expected to show a molecular ion peak [M]+• at m/z = 141.

The fragmentation pattern of isoxazoles can be complex, often involving ring cleavage.[5][6] Key expected fragments for 2-(3,5-Dimethylisoxazol-4-yl)ethanol would arise from:

-

Loss of the ethanol side chain: Cleavage of the C-C bond between the isoxazole ring and the ethanol group would result in a fragment corresponding to the dimethylisoxazole cation.

-

Ring fragmentation: Isoxazole rings are known to undergo characteristic cleavages, which can provide confirmatory evidence for the core heterocyclic structure.[5][7][8]

Table 1: Predicted Key Mass Spectrometry Fragments for 2-(3,5-Dimethylisoxazol-4-yl)ethanol

| m/z | Proposed Fragment | Structural Information |

| 141 | [C7H11NO2]+• (Molecular Ion) | Confirms the molecular weight. |

| 126 | [M - CH3]+ | Loss of a methyl group. |

| 96 | [C5H6NO]+ | Cleavage of the ethanol side chain. |

| 43 | [C2H3O]+ | A common fragment from the acetyl group. |

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Analysis: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The detector measures the absorption of IR radiation at different wavelengths.

-

Data Output: The data is presented as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum of 2-(3,5-Dimethylisoxazol-4-yl)ethanol is expected to exhibit several key absorption bands.

Table 2: Expected IR Absorption Bands for 2-(3,5-Dimethylisoxazol-4-yl)ethanol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) | [9] |

| 2970-2850 | C-H stretch | Aliphatic (CH3, CH2) | [3] |

| 1620-1580 | C=N stretch | Isoxazole ring | [3][10] |

| 1450-1350 | C-H bend | Aliphatic (CH3, CH2) | [11] |

| 1250-1000 | C-O stretch | Alcohol (-OH) | [12] |

The presence of a broad absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group, while the characteristic C=N stretch confirms the presence of the isoxazole ring.[10][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of each hydrogen and carbon atom in a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

-

Analysis: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and recorded.

-

Data Output: The data is presented as a spectrum of signal intensity versus chemical shift (in parts per million, ppm).

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of 2-(3,5-Dimethylisoxazol-4-yl)ethanol:

-

Two singlets for the methyl groups: The two methyl groups on the isoxazole ring are in different chemical environments and are expected to appear as two distinct singlets, likely in the range of δ 2.0-2.5 ppm.[14]

-

A triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH): This will likely appear around δ 3.6-3.8 ppm. The signal will be split into a triplet by the adjacent methylene group.

-

A triplet for the methylene group adjacent to the isoxazole ring (-CH₂-isoxazole): This will likely appear around δ 2.7-2.9 ppm and will be split into a triplet by the neighboring methylene group.

-

A broad singlet for the hydroxyl proton (-OH): The chemical shift of this proton is variable and depends on concentration and solvent. It may appear anywhere from δ 1.0 to 5.0 ppm.

Caption: Predicted ¹H NMR spin-spin coupling for the ethanol side chain.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum of 2-(3,5-Dimethylisoxazol-4-yl)ethanol:

-

Two signals for the isoxazole ring carbons (C3 and C5): These will appear at lower field (higher ppm) due to the electronegativity of the nitrogen and oxygen atoms, typically in the range of δ 150-170 ppm.[10]

-

One signal for the C4 carbon of the isoxazole ring: This will be at a higher field than C3 and C5, likely around δ 100-115 ppm.[10]

-

Two signals for the methyl carbons: These will appear at a high field, typically in the range of δ 10-20 ppm.

-

One signal for the methylene carbon adjacent to the hydroxyl group (-CH₂OH): Expected around δ 60-65 ppm.

-

One signal for the methylene carbon adjacent to the isoxazole ring (-CH₂-isoxazole): Expected around δ 25-30 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3,5-Dimethylisoxazol-4-yl)ethanol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

| C3-CH₃ | ~2.3 (s) | ~12 | Singlet | 3H |

| C5-CH₃ | ~2.1 (s) | ~10 | Singlet | 3H |

| C4 | - | ~110 | - | - |

| C3 | - | ~160 | - | - |

| C5 | - | ~168 | - | - |

| -CH₂-Isoxazole | ~2.8 (t) | ~28 | Triplet | 2H |

| -CH₂OH | ~3.7 (t) | ~62 | Triplet | 2H |

| -OH | Variable (br s) | - | Broad Singlet | 1H |

Conclusion: A Confirmed Structure

By integrating the data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy, a definitive structure for 2-(3,5-Dimethylisoxazol-4-yl)ethanol can be confidently assigned. The molecular weight confirmation from MS, the identification of key functional groups by IR, and the detailed map of the carbon-hydrogen framework from NMR provide a self-validating system of evidence. This rigorous analytical approach ensures the scientific integrity of any subsequent research or development involving this compound.

References

-

Simons, B. K., et al. "Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles." Australian Journal of Chemistry, vol. 23, no. 2, 1970, pp. 379-391. [Link]

-

Khan, I., et al. "Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations." Science Arena Publications Specialty Journal of Chemistry, vol. 2, no. 4, 2016, pp. 1-7. [Link]

-

Manikandan, P., et al. "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations." Journal of the American Society for Mass Spectrometry, vol. 34, no. 5, 2023, pp. 849-858. [Link]

-

Uccella, N. A. "Mass spectrometry of oxazoles." Heterocycles, vol. 14, no. 6, 1980, pp. 745-757. [Link]

-

Stephens, C. E., et al. "3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy." Journal of Chemical Education, vol. 80, no. 1, 2003, p. 75. [Link]

-

Lafferty, W. J., et al. "The infrared spectrum of isoxazole in the range 600–1400 cm−1, including a high-resolution study of the v7(A′) band at 1370.9 cm−1 and the v16(A″) band at 764.9 cm−1, together with ab initio studies of the full spectrum." Journal of Molecular Spectroscopy, vol. 232, no. 2, 2005, pp. 253-261. [Link]

-

Maji, R., et al. "A review on the synthetic and medicinal perspectives of isoxazole." Journal of the Indian Chemical Society, vol. 98, no. 11, 2021, p. 100188. [Link]

-

Turan-Zitouni, G., et al. "Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities." Molecules, vol. 23, no. 10, 2018, p. 2657. [Link]

-

Khan, I., et al. "Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies." ACS Omega, vol. 7, no. 34, 2022, pp. 30125-30138. [Link]

-

Sharma, V., et al. "Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives." Oriental Journal of Chemistry, vol. 39, no. 2, 2023, pp. 467-475. [Link]

-

Aslan, M., et al. "Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties." ACG Publications, vol. 14, no. 2, 2020, pp. 133-140. [Link]

-

ResearchGate. "IR and NMR spectrum of isoxazole 2k." ResearchGate, 2023. [Link]

-

Vasile, M. A., et al. "Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers." Organic Letters, vol. 22, no. 15, 2020, pp. 6046-6050. [Link]

-

Hewings, D. S., et al. "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry, vol. 54, no. 19, 2011, pp. 6761-6770. [Link]

-

de Souza, M. V. N., et al. "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies." Journal of the Brazilian Chemical Society, vol. 17, no. 3, 2006, pp. 555-561. [Link]

-

Kowalczyk-Dworak, D., et al. "Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives." The Journal of Organic Chemistry, vol. 84, no. 15, 2019, pp. 9634-9646. [Link]

-

Hewings, D. S., et al. "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry, vol. 54, no. 19, 2011, pp. 6761-6770. [Link]

-

Wang, L., et al. "Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors." Archiv der Pharmazie, vol. 351, no. 8, 2018, p. 1800078. [Link]

-

PubChem. "2-(2-Methyl-2,3-dihydro-1,3-thiazol-4-yl)ethanol." PubChem. [Link]

-

Mohammadi, M., et al. "Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati." Biological and Molecular Chemistry, vol. 1, no. 1, 2023, pp. 118-126. [Link]

-

ResearchGate. "Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines." ResearchGate. [Link]

-

DC Chemicals. "4-(2-(5-(3,5-dimethylisoxazol-4-yl)-2-(3-fluoro-4-(prop-2-yn-1-yloxy)phenethyl)-1H-benzo[d]imidazol-1-yl)ethyl)morpholine." DC Chemicals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. connectsci.au [connectsci.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ethanol | 64-17-5 [chemicalbook.com]

- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

- 12. Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. sciarena.com [sciarena.com]

"2-(3,5-Dimethylisoxazol-4-yl)ethanol" solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-(3,5-Dimethylisoxazol-4-yl)ethanol

Introduction

This guide provides a comprehensive technical overview of the solubility profile for 2-(3,5-Dimethylisoxazol-4-yl)ethanol (CAS: 83467-34-9). As a Senior Application Scientist, my objective is not merely to present data, but to synthesize predictive analysis based on molecular structure with the robust, field-proven methodologies required for empirical validation. We will explore the theoretical underpinnings of this compound's solubility and provide detailed, self-validating experimental protocols for its definitive characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this molecule's behavior in solution.

Part 1: Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is not an arbitrary value but a direct consequence of its structural and electronic features. A thorough analysis of these features allows for a highly informed prediction of its behavior in various solvent systems.

Core Physicochemical Characteristics

A summary of the known properties of 2-(3,5-Dimethylisoxazol-4-yl)ethanol provides the foundation for our analysis.

| Property | Value | Source |

| CAS Number | 83467-34-9 | [5][6] |

| Molecular Formula | C₇H₁₁NO₂ | [5][6] |

| Molecular Weight | 141.17 g/mol | [6] |

| Physical State | Liquid (at standard conditions) | [6][7] |

| Calculated logP | -0.48 | [7] |

Structural Analysis and Solubility Prediction

The structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanol contains several key features that govern its solubility:

-

The Isoxazole Ring: As a five-membered aromatic heterocycle containing both nitrogen and oxygen, the isoxazole moiety is inherently polar.[8] These heteroatoms can participate in dipole-dipole interactions with polar solvents.

-

The Ethanol Moiety (-CH₂CH₂OH): The terminal hydroxyl group is a potent contributor to aqueous solubility. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with water molecules.[9]

-

Methyl Groups: The two methyl groups on the isoxazole ring are lipophilic and will modestly detract from aqueous solubility.

-

Low Molecular Weight & Negative logP: With a molecular weight of 141.17 g/mol and a calculated logP of -0.48, the molecule is small and predicted to be hydrophilic. The negative logP value strongly indicates a preference for the aqueous phase over an octanol phase, which is a reliable predictor of good aqueous solubility.[7]

Solubility Predictions:

-

Aqueous Solubility: Based on the combined effects of a polar heterocyclic core, a hydrogen-bonding ethanol group, and a low logP value, 2-(3,5-Dimethylisoxazol-4-yl)ethanol is predicted to be highly soluble in water and aqueous buffers.

-

Organic Solvent Solubility: The compound is expected to be fully miscible with polar protic solvents like ethanol and methanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO).[10] Its solubility in non-polar solvents like hexane or toluene is predicted to be limited due to the molecule's overall polarity.[8]

-

pH-Dependent Solubility: The isoxazole ring is very weakly basic. Therefore, significant changes in solubility across a physiological pH range (e.g., pH 1-8) are not anticipated. However, this should be confirmed experimentally, as subtle effects can sometimes be observed.

The logical flow from prediction to confirmation is a cornerstone of rigorous scientific investigation. The following diagram illustrates this decision-making process.

Caption: Logical workflow from initial compound analysis to experimental solubility confirmation.

Part 2: Experimental Determination of Solubility

While predictions are invaluable for guidance, empirical data is non-negotiable for regulatory filings and robust drug development. The choice of method depends on the stage of research; kinetic assays are used for high-throughput screening, while thermodynamic assays provide the definitive equilibrium solubility value.[2][3]

Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is universally recognized as the 'gold standard' for determining equilibrium (thermodynamic) solubility.[11][12] Its strength lies in its principle: allowing a compound to reach a true thermodynamic equilibrium between its solid and dissolved states.[13]

Protocol Causality: This protocol is designed to be self-validating. The use of excess solid ensures saturation, extended equilibration time ensures equilibrium is reached, and a validated analytical method ensures accurate quantification.

Experimental Protocol

-

Preparation of Buffers:

-

Prepare a primary aqueous buffer, typically Phosphate-Buffered Saline (PBS) at pH 7.4, to mimic physiological conditions.[14]

-

For comprehensive profiling, prepare additional buffers such as Simulated Gastric Fluid (SGF, pH ~1.2) and Fasted-State Simulated Intestinal Fluid (FaSSIF, pH ~6.5).

-

Filter all buffers through a 0.45 µm filter to remove particulate matter.[1]

-

-

Sample Preparation:

-

Into appropriately sized glass vials, add an excess amount of 2-(3,5-Dimethylisoxazol-4-yl)ethanol. Rationale: An excess of the compound is critical to ensure that the solution becomes saturated, which is the definition of thermodynamic solubility.[11] A visual solid/liquid phase should be present.

-

Accurately add a defined volume (e.g., 1-2 mL) of the desired buffer to each vial.

-

Prepare each condition in triplicate to assess reproducibility.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C).

-